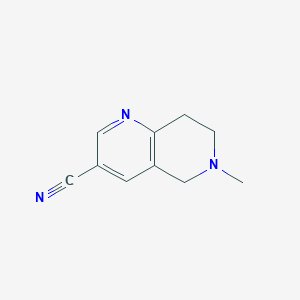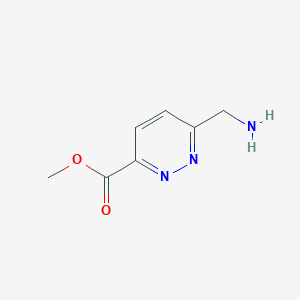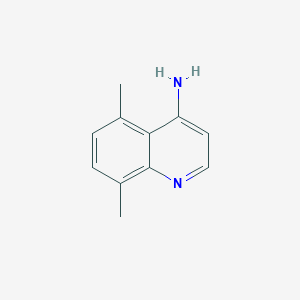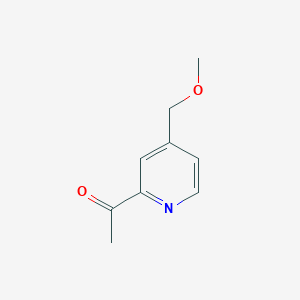
1-Allyl-1,2-dihydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1,2-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and biologically active molecules. The this compound structure features an isoquinoline core with an allyl group attached to the nitrogen atom, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Allyl-1,2-dihydroisoquinoline can be synthesized through several methods. One common approach involves the three-component reaction of isoquinoline, alkyl propiolate, and 1,3-diketones. This reaction proceeds under mild conditions without the need for catalysts, yielding functionalized 1,2-dihydroisoquinolines . Another method involves the reaction of isoquinoline with allyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-1,2-dihydroisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, nucleophiles like amines.
Major Products:
Oxidation: 1-Allylisoquinoline.
Reduction: 1-Allyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1,2-Dihydroisochinolin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und Analoga von Naturprodukten.
Wirkmechanismus
Der Wirkmechanismus von 1-Allyl-1,2-Dihydroisochinolin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator bestimmter Enzyme wirken und biochemische Pfade beeinflussen. Seine Allylgruppe ermöglicht die kovalente Bindung an aktive Zentren, was zu Veränderungen in der Enzymaktivität oder Rezeptorfunktion führt .
Ähnliche Verbindungen:
1-Allylisochinolin: Ähnliche Struktur, aber es fehlt die Dihydroisochinolin-Einheit.
1-Allyl-1,2,3,4-Tetrahydroisochinolin: Vollständig reduzierte Form von 1-Allyl-1,2-Dihydroisochinolin.
1-Benzyl-1,2-Dihydroisochinolin: Ähnliche Struktur mit einer Benzylgruppe anstelle einer Allylgruppe.
Einzigartigkeit: 1-Allyl-1,2-Dihydroisochinolin ist aufgrund seiner spezifischen Kombination aus der Allylgruppe und dem Dihydroisochinolin-Kern einzigartig. Diese Kombination verleiht ihm eine eindeutige chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie macht.
Wirkmechanismus
The mechanism of action of 1-allyl-1,2-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. Its allyl group allows for covalent binding to active sites, leading to changes in enzyme activity or receptor function .
Vergleich Mit ähnlichen Verbindungen
1-Allylisoquinoline: Similar structure but lacks the dihydroisoquinoline moiety.
1-Allyl-1,2,3,4-tetrahydroisoquinoline: Fully reduced form of 1-allyl-1,2-dihydroisoquinoline.
1-Benzyl-1,2-dihydroisoquinoline: Similar structure with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its specific combination of the allyl group and the dihydroisoquinoline core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112096-80-7 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-prop-2-enyl-1,2-dihydroisoquinoline |
InChI |
InChI=1S/C12H13N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h2-4,6-9,12-13H,1,5H2 |
InChI-Schlüssel |
MIAMEJQYCGPFGU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1C2=CC=CC=C2C=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)

![2,5-Dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11916952.png)


![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)

![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)

